molecular formula C14H10Cl2O3 B3156626 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid CAS No. 832740-95-1

3-[(2,3-Dichlorophenoxy)methyl]benzoic acid

Cat. No.: B3156626
CAS No.: 832740-95-1
M. Wt: 297.1 g/mol
InChI Key: BQPYAKYXWINEQQ-UHFFFAOYSA-N
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Description

3-[(2,3-Dichlorophenoxy)methyl]benzoic acid (CAS 832740-95-1) is a benzoic acid derivative substituted with a (2,3-dichlorophenoxy)methyl group at the meta position of the aromatic ring. Its molecular formula is C₁₄H₁₀Cl₂O₃, with a molecular weight of 297.14 g/mol (calculated from atomic weights: C=12.01, H=1.008, Cl=35.45, O=16.00) . The compound is structurally characterized by:

  • A carboxylic acid group at position 1 of the benzoic acid ring.
  • A (2,3-dichlorophenoxy)methyl substituent at position 3.

This compound is of interest in agrochemical and pharmaceutical research due to the bioactivity of chlorinated phenoxy derivatives, which are often associated with herbicidal or antimicrobial properties .

Properties

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-2-6-12(13(11)16)19-8-9-3-1-4-10(7-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPYAKYXWINEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261021
Record name 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-95-1
Record name 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 2,3-dichlorophenol with benzyl chloride in the presence of a base to form the intermediate 2,3-dichlorophenoxybenzyl chloride. This intermediate is then subjected to a carboxylation reaction to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-[(2,3-Dichlorophenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[(2,3-Dichlorophenoxy)methyl]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

4-[(2,3-Dichlorophenoxy)methyl]benzoic Acid
  • Molecular Formula : C₁₄H₁₀Cl₂O₃ (same as the target compound).
  • Key Difference: The (2,3-dichlorophenoxy)methyl group is attached at position 4 of the benzoic acid ring instead of position 3.
3-Chloro-4-(2,3-dichlorophenoxy)benzoic Acid
  • Molecular Formula : C₁₃H₇Cl₃O₃.
  • Key Difference : An additional chlorine atom is present at position 3 of the benzoic acid ring.
  • Implications : Increased halogenation enhances lipophilicity, which could improve membrane permeability but may also raise toxicity concerns .

Derivatives with Functional Group Modifications

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic Acid (CAS 438220-28-1)
  • Molecular Formula : C₁₅H₁₂Cl₂O₄.
  • Key Feature : A methoxy (-OCH₃) group at position 4 of the benzoic acid ring.
3-(2,3-Dichloro-phenoxymethyl)-benzoic Acid Hydrazide
  • Molecular Formula : C₁₄H₁₁Cl₂N₂O₂.
  • Key Feature : The carboxylic acid group is replaced with a hydrazide (-CONHNH₂).
  • Implications : This modification introduces nucleophilic reactivity, making the compound a candidate for coordination chemistry or prodrug development .

Chlorophenoxy Acetic Acid Derivatives

2-(2,3-Dichlorophenoxy)propanoic Acid (CAS 55507-94-3)
  • Molecular Formula : C₉H₈Cl₂O₃.
  • Key Feature: A propanoic acid chain replaces the benzoic acid moiety.
  • Implications : Short-chain derivatives like this are often more mobile in plants, enhancing herbicidal activity via systemic translocation .
Bifenox (CAS 42576-02-3)
  • Molecular Formula: C₁₄H₉Cl₂NO₅.
  • Key Feature: A nitro (-NO₂) group at position 2 and a methyl ester at position 1 of the benzoic acid ring.
  • Properties : Melting point = 85°C; density = 1.155 g/cm³.
  • Application : Widely used as a pre-emergence herbicide in crops like corn and rice. The nitro group enhances oxidative stress in weeds .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
3-[(2,3-Dichlorophenoxy)methyl]benzoic acid 832740-95-1 C₁₄H₁₀Cl₂O₃ 297.14 2,3-Dichlorophenoxy, meta-substituted Research target for agrochemicals
4-[(2,3-Dichlorophenoxy)methyl]benzoic acid - C₁₄H₁₀Cl₂O₃ 297.14 2,3-Dichlorophenoxy, para-substituted Synthetic intermediate
Bifenox 42576-02-3 C₁₄H₉Cl₂NO₅ 342.13 2-Nitro, methyl ester Herbicide
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid 438220-28-1 C₁₅H₁₂Cl₂O₄ 327.16 4-Methoxy, meta-substituted Enhanced solubility

Research Findings and Implications

  • Substituent Position Matters: The 2,3-dichlorophenoxy group in the target compound distinguishes it from the 2,4-dichloro analogs (e.g., 2,4-D), which are more widely used herbicides. The ortho-chlorine in 2,3-dichloro derivatives may hinder rotation around the phenoxy-methyl bond, affecting molecular conformation and target binding .
  • Role of Carboxylic Acid: The free carboxylic acid group in this compound enables hydrogen bonding with biological targets, unlike ester derivatives (e.g., Bifenox), which require metabolic activation .
  • Toxicity Considerations: Compounds with multiple chlorine atoms (e.g., 3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid) may exhibit higher environmental persistence, necessitating detailed ecotoxicological studies .

Biological Activity

3-[(2,3-Dichlorophenoxy)methyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and herbicidal applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H10Cl2O3\text{C}_{14}\text{H}_{10}\text{Cl}_2\text{O}_3

This structure features a benzoic acid moiety substituted with a dichlorophenoxy group, which is significant for its biological interactions.

The biological activity of this compound is thought to be related to its ability to inhibit specific enzymes involved in fatty acid synthesis in bacteria. This mechanism is similar to that observed with triclosan, which inhibits enoyl-acyl carrier protein reductase (ENR) in various bacterial strains. Research indicates that compounds with similar structures can significantly impact bacterial growth by targeting the lipid biosynthesis pathway .

Efficacy Against Bacteria

Studies have shown that this compound exhibits notable antibacterial properties. The compound has been tested against several pathogenic bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against these bacteria. For instance, initial assays suggest an MIC value in the low micromolar range for S. aureus, comparable to other known antibacterial agents .

Bacterial StrainMIC (μM)
Staphylococcus aureus0.6
Escherichia coli7.25
Pseudomonas aeruginosaNot tested

Herbicidal Activity

In addition to its antimicrobial properties, this compound has been evaluated for herbicidal activity. The compound's structure suggests potential effectiveness against broadleaf weeds by disrupting their growth mechanisms.

Case Studies

  • Case Study on Herbicide Efficacy : A field study demonstrated that application of this compound resulted in a significant reduction in weed biomass compared to untreated controls. The results indicated a dose-dependent response with higher concentrations leading to increased efficacy.
  • Toxicological Assessment : Toxicity studies conducted on non-target organisms showed that while the compound is effective against target weeds and pathogens, it also poses risks to certain beneficial species when applied indiscriminately.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2,3-Dichlorophenoxy)methyl]benzoic acid
Reactant of Route 2
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